2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide
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Overview
Description
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains multiple fluorine atoms, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol. The reaction is usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to these targets. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide
- 2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Uniqueness
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide stands out due to its specific arrangement of fluorine atoms and phenyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Biological Activity
2,2-Difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide, with the molecular formula C15H10F5NO2, is a synthetic compound notable for its structural characteristics and potential biological activities. This compound features multiple fluorine atoms, which enhance its reactivity and specificity in biological interactions. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C15H10F5NO2 |
Molecular Weight | 331.24 g/mol |
CAS Number | 338791-99-4 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluorine substituents play a critical role in enhancing binding affinity to these targets, which may include enzymes and receptors involved in various signaling pathways.
Inhibitory Activity
Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on certain enzymes, such as neutral sphingomyelinase 2 (nSMase2). This enzyme is involved in the hydrolysis of sphingomyelin, impacting cell signaling and exosome release. Inhibition of nSMase2 has been linked to potential therapeutic effects in neurodegenerative diseases like Alzheimer’s disease .
Structure-Activity Relationship (SAR)
The inclusion of trifluoromethyl groups in the structure has been shown to enhance the potency of related compounds. For instance, modifications at specific positions on the phenolic ring can significantly influence the biological activity, as demonstrated in various SAR studies .
Case Studies
- Alzheimer's Disease Research : A study explored the efficacy of nSMase2 inhibitors in a mouse model of Alzheimer’s disease. The results suggested that these inhibitors could reduce cognitive impairment by modulating exosome secretion from the brain .
- Antifungal Activity : Another investigation highlighted the potential antifungal properties of fluorinated compounds similar to this compound, indicating a broader spectrum of biological activity beyond neuroprotection .
Synthetic Routes
The synthesis of this compound generally involves:
- Reaction of 2,2-difluoroacetic acid with phenylamine and 3-(trifluoromethyl)phenol .
- Controlled conditions to optimize yield and purity.
Potential Applications
This compound is being investigated for various applications:
- Medicinal Chemistry : As a lead compound for drug development targeting neurodegenerative diseases.
- Organic Synthesis : Utilized as a building block for more complex fluorinated molecules.
Properties
IUPAC Name |
2,2-difluoro-N-phenyl-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-14(17,18)10-5-4-8-12(9-10)23-15(19,20)13(22)21-11-6-2-1-3-7-11/h1-9H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWWMUSJECLWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(OC2=CC=CC(=C2)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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